{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid is a complex organic compound with a unique structure that combines a purine derivative with a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid typically involves multiple steps. One common route starts with the preparation of the purine derivative, followed by the introduction of the sulfanylacetic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
{[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biochemical pathways involving purine derivatives.
Medicine: Potential therapeutic applications include its use as an antiviral or anticancer agent.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which {[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- {[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propionic acid
- {[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}butyric acid
Uniqueness
What sets {[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12N4O4S |
---|---|
Molecular Weight |
296.30 g/mol |
IUPAC Name |
2-(3-methyl-2,6-dioxo-7-prop-2-enylpurin-8-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H12N4O4S/c1-3-4-15-7-8(12-11(15)20-5-6(16)17)14(2)10(19)13-9(7)18/h3H,1,4-5H2,2H3,(H,16,17)(H,13,18,19) |
InChI Key |
MNZODCMULDVSIQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.